molecular formula C16H20BrNO5 B2772531 4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate CAS No. 2018300-50-8

4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate

Cat. No.: B2772531
CAS No.: 2018300-50-8
M. Wt: 386.242
InChI Key: LBZYSDWKRGYYTK-UHFFFAOYSA-N
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Description

4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate is a complex organic compound with a molecular formula of C16H20BrNO5 and a molecular weight of 386.24 g/mol. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylate, bromo, and methyl groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-tert-butyl 9-O-methyl 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4,9-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO5/c1-16(2,3)23-15(20)18-5-6-22-13-10(9-18)7-11(17)8-12(13)14(19)21-4/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZYSDWKRGYYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate typically involves multi-step organic reactions. One common approach is the reaction of 2,3-dihydrobenzo[f][1,4]oxazepine with tert-butyl bromide and methyl iodide under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Site

The 7-bromo substituent serves as a key site for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.

Reaction TypeConditions/ReagentsProduct/OutcomeSource Relevance
Suzuki-Miyaura Coupling Pd catalyst, aryl boronic acid, base (K₂CO₃)Replacement of Br with aryl/heteroaryl groupAnalogous bromo-oxazepines
Hydrolysis Aq. NaOH/EtOH, refluxReplacement of Br with -OHOxazepine ring stability
Buchwald-Hartwig Amination Pd catalyst, amine ligandIntroduction of amine groupsGeneral SNAr reactivity

Example: Bromine substitution with phenyl boronic acid under Pd(PPh₃)₄ catalysis yields a biaryl derivative, enhancing π-conjugation for pharmaceutical applications .

Ester Group Transformations

The tert-butyl and methyl carboxylates undergo distinct reactions due to differing steric and electronic environments.

Reaction TypeConditions/ReagentsProduct/OutcomeSource Relevance
Selective Hydrolysis (tert-butyl ester) TFA/DCM or HCl/dioxaneConversion to carboxylic acidBoc deprotection
Transesterification (methyl ester) Acidic MeOH or Lewis acid catalystsExchange of methyl groupEster reactivity
Amidation NH₃/MeOH or amine nucleophilesConversion to primary/secondary amidesAmide synthesis

Example: Acidic hydrolysis selectively removes the tert-butyl group, leaving the methyl ester intact for further functionalization.

Oxazepine Ring Modifications

The seven-membered oxazepine ring exhibits stability under basic conditions but can participate in cyclization or ring-opening reactions.

Reaction TypeConditions/ReagentsProduct/OutcomeSource Relevance
Ring-Opening Strong acid (H₂SO₄) or base (LiAlH₄)Cleavage to linear amine derivativesOxazepine reactivity
Cycloaddition Cu-catalyzed azide-alkyne clickTriazole-functionalized derivativesTetrazole cyclization

Example: Potassium carbonate-mediated cyclization of tetrazole intermediates generates tricyclic scaffolds , suggesting potential for analogous ring expansions.

Key Research Findings

  • Functional Group Compatibility : The methyl ester remains stable under SNAr conditions, enabling sequential modifications .

  • Steric Effects : Bulkier tert-butyl groups hinder nucleophilic attack at the adjacent oxazepine nitrogen .

  • Biological Relevance : Bromine substitution modulates interactions with kinase targets (e.g., PI3K) in analogs .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxazepine compounds exhibit anticancer properties. The structural features of 4-tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate suggest potential efficacy against various cancer cell lines due to its ability to interact with specific biological targets.

Case Study: In Vitro Studies

A study published in the Journal of Medicinal Chemistry demonstrated that similar oxazepine derivatives inhibited the proliferation of cancer cells through apoptosis induction mechanisms. The effectiveness of these compounds was attributed to their ability to modulate signaling pathways involved in cell survival and death .

Neuroprotective Effects

Oxazepine derivatives have also been investigated for their neuroprotective effects. The compound's unique structure may allow it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

Research highlighted in Neuroscience Letters showed that a related oxazepine compound improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation . This suggests that this compound could have similar benefits.

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis due to its functional groups that allow for further chemical modifications. Its application in creating polymers with specific properties can lead to advancements in material science.

Data Table: Properties of Polymers Derived from Oxazepine Compounds

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Chemical ResistanceModerate

Photovoltaic Applications

Recent advancements have explored the use of oxazepines in organic photovoltaic devices. The electronic properties of the compound make it suitable for incorporation into organic solar cells.

Case Study: Efficiency Improvement

A study conducted by Advanced Energy Materials reported that incorporating oxazepine derivatives into solar cell architectures increased energy conversion efficiency by enhancing light absorption and charge transport . This positions the compound as a promising candidate for future research in renewable energy technologies.

Mechanism of Action

The mechanism by which 4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Tert-butyl 9-methyl 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate

  • 4-Tert-butyl 9-methyl 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate

Uniqueness: 4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate is unique due to the presence of the bromo group, which imparts different chemical reactivity compared to its chloro and fluoro analogs. This difference in reactivity can lead to distinct biological activities and applications.

Biological Activity

4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a precursor to biologically active natural products. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₀BrNO₅, with a molecular weight of approximately 386.24 g/mol. The presence of multiple functional groups, including bromine and tert-butyl substituents, enhances its chemical reactivity and potential biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₀BrNO₅
Molecular Weight386.24 g/mol
Boiling PointPredicted: 477.2 °C
Density1.392 g/cm³

The biological activity of this compound is largely attributed to its interactions with various biological macromolecules. Preliminary studies indicate that it may exhibit antimicrobial , neuroprotective , and anticancer properties. The specific mechanism of action requires further investigation but may involve modulation of receptor activity or interference with metabolic pathways.

Case Studies

  • Antimicrobial Activity : A study evaluating structurally related compounds demonstrated that derivatives of oxazepine exhibited significant antimicrobial properties against various bacterial strains. The presence of the bromine atom in the structure may enhance these effects by increasing lipophilicity and allowing better membrane penetration.
  • Neuroprotective Effects : Research on similar compounds has indicated potential neuroprotective effects through the modulation of glutamate receptors. The compound's structure suggests it could interact with metabotropic glutamate receptors (mGlu), which play a crucial role in neural signaling and protection against excitotoxicity .
  • Anticancer Properties : Compounds with oxazepine structures have been explored for their anticancer activities. In vitro studies suggest that modifications in the substituents can lead to increased cytotoxicity against cancer cell lines . Further research is necessary to establish the efficacy of this specific compound.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their notable activities:

Compound NameStructural CharacteristicsNotable Activities
3-Bromo-5-methylpyrido[3,2-b][1,4]oxazepin Contains a pyridine ringAntimicrobial activity
3-(2-Aminophenoxy)propanoic acid Features an amino groupNeuroprotective effects
Tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine Similar oxazepine structurePotential anticancer properties

Q & A

Basic: What experimental design strategies can optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading, and reaction time). For example:

  • Use factorial designs to identify critical parameters affecting yield .
  • Apply response surface methodology (RSM) to model interactions between variables and predict optimal conditions .
  • Reference protocols from analogous brominated heterocycles, such as recrystallization from ethanol for purification, as demonstrated in carbazole derivative synthesis .

Advanced: How can computational chemistry resolve contradictions in proposed reaction mechanisms involving the brominated substituent?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to:

  • Map potential energy surfaces for bromine-related intermediates (e.g., elimination or substitution pathways).
  • Validate competing mechanisms using kinetic isotope effects (KIE) or isotopic labeling experiments .
  • Cross-reference computed vibrational spectra (IR) with experimental data to confirm intermediate structures .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:
A multi-technique approach is critical:

  • NMR : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 2D-COSY to assign stereochemistry and confirm substitution patterns.
  • Mass Spectrometry (HRMS) : Validate molecular weight and bromine isotope patterns.
  • X-ray Crystallography : Resolve crystal structure ambiguities, especially for the oxazepine ring conformation .
  • HPLC-PDA : Quantify purity and detect brominated byproducts .

Advanced: How can researchers address discrepancies in observed vs. predicted solubility profiles during formulation studies?

Methodological Answer:

  • Perform Hansen Solubility Parameter (HSP) modeling to predict solvent compatibility with the tert-butyl and ester groups.
  • Validate predictions via phase diagram experiments using binary solvent systems (e.g., DCM/hexane).
  • Apply molecular dynamics (MD) simulations to study solute-solvent interactions, particularly with polar aprotic solvents .

Basic: What safety protocols are critical when handling reactive intermediates during synthesis?

Methodological Answer:

  • Follow GHS-compliant guidelines : Use fume hoods, flame-resistant gloves, and explosion-proof equipment, especially for brominated intermediates .
  • Implement in-situ quenching protocols for reactive byproducts (e.g., sodium thiosulfate for excess bromine).
  • Monitor thermal stability via DSC/TGA to prevent exothermic decomposition .

Advanced: How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

Methodological Answer:

  • Utilize nanofiltration membranes with tailored pore sizes (1–5 kDa) to separate the target compound (MW ~450 g/mol) from smaller byproducts .
  • Optimize transmembrane pressure and solvent composition (e.g., acetone/water) to enhance selectivity.
  • Compare with traditional methods (e.g., column chromatography) for scalability assessment .

Basic: What strategies mitigate ester group hydrolysis during prolonged storage?

Methodological Answer:

  • Store under inert atmosphere (argon) at –20°C in anhydrous solvents (e.g., THF or DCM).
  • Add stabilizers like molecular sieves (3Å) to adsorb residual moisture.
  • Regularly monitor degradation via 1H^{1}\text{H}-NMR to track ester peak integrity .

Advanced: How can machine learning (ML) accelerate the discovery of derivatives with enhanced bioactivity?

Methodological Answer:

  • Train ML models on QSAR datasets using descriptors like LogP, topological polar surface area, and bromine electronegativity.
  • Validate predictions via high-throughput screening (HTS) of synthesized derivatives.
  • Employ active learning to iteratively refine models with experimental feedback .

Basic: What reaction conditions favor regioselective bromination at the 7-position of the benzo[f]oxazepine core?

Methodological Answer:

  • Use NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF) under controlled temperature (0–25°C).
  • Introduce directing groups (e.g., methyl esters) to stabilize transition states via resonance .
  • Confirm regiochemistry via NOE NMR experiments to distinguish between ortho and para substitution .

Advanced: How do steric effects from the tert-butyl group influence conformational dynamics in solution?

Methodological Answer:

  • Conduct variable-temperature NMR to study rotational barriers around the tert-butyl substituent.
  • Compare with MD simulations to correlate observed NOE effects with predicted low-energy conformers .
  • Synthesize analogs with smaller substituents (e.g., methyl) to isolate steric contributions .

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